molecular formula C13H8ClF3N2O2 B068742 Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-29-8

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B068742
CAS No.: 175137-29-8
M. Wt: 316.66 g/mol
InChI Key: RJHJVPJLOZDZSJ-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-29-8) is a pyrimidine derivative featuring a benzyl ester group, a chloro substituent at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C₁₃H₈ClF₃N₂O₂, with a molecular weight of 316.66 g/mol, and it is typically supplied as a solid with a purity exceeding 97% . The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the trifluoromethyl group enhances metabolic stability and binding affinity .

Properties

IUPAC Name

benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O2/c14-12-18-6-9(10(19-12)13(15,16)17)11(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHJVPJLOZDZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371069
Record name Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-29-8
Record name Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate
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Record name Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Record name 175137-29-8
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Preparation Methods

Cyclocondensation Approaches

Pyrimidine rings are classically synthesized via the Biginelli reaction or through condensation of 1,3-dicarbonyl compounds with amidines. However, these methods often lack regioselectivity for complex substitution patterns. A more targeted approach involves assembling the ring from pre-functionalized fragments.

Example Protocol (Adapted from):

  • Starting Material : 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine.

  • Cross-Coupling : A Suzuki-Miyaura reaction replaces the iodine atom with a boronic acid derivative to install the carboxylic acid precursor.

  • Carboxylation : Hydrolysis or carbonylation under Pd catalysis yields the pyrimidine-5-carboxylic acid.

Reaction Conditions :

  • Palladium catalyst (e.g., Pd(PPh₃)₄).

  • Base: Na₂CO₃ or Cs₂CO₃.

  • Solvent: THF/H₂O or DMF.

  • Temperature: 80–100°C.

Challenges :

  • Competing side reactions at the trifluoromethyl group.

  • Limited compatibility of Pd catalysts with electron-deficient pyrimidines.

Direct Trifluoromethylation of Pyrimidine Intermediates

Trifluoromethyl groups can be introduced via:

  • Nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃).

  • Electrophilic trifluoromethylation with Umemoto or Togni reagents.

Case Study from:
A pyrimidin-2-ol derivative was converted to its triflate (CF₃SO₃⁻) using triflic anhydride (Tf₂O) and triethylamine. Subsequent displacement with a trifluoromethyl copper reagent yielded the trifluoromethylated product.

Reaction Scheme :

Pyrimidin-2-ol+Tf2OEt3N, CH2Cl2Pyrimidin-2-triflateCuCF3Trifluoromethylpyrimidine\text{Pyrimidin-2-ol} + \text{Tf}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Pyrimidin-2-triflate} \xrightarrow{\text{CuCF}_3} \text{Trifluoromethylpyrimidine}

Yield : 16–50% (dependent on substituents).

Chlorination Strategies

Chlorination is typically achieved via:

  • Direct electrophilic substitution using Cl₂ or SO₂Cl₂.

  • Nucleophilic displacement of leaving groups (e.g., triflates, iodides).

Optimized Method (Derived from):
A chloro group was introduced at position 2 by refluxing a pyrimidine intermediate with thionyl chloride (SOCl₂) under solvent-free conditions, catalyzed by DMF.

Key Parameters :

  • Molar ratio of substrate to SOCl₂: 1:2–5.

  • Temperature: Reflux (70–80°C).

  • Time: 2–4 hours.

  • Yield: >90% (for analogous benzoyl chlorides).

Esterification: Benzyl Group Introduction

The benzyl ester is formed via:

  • Steglich esterification : Coupling the carboxylic acid with benzyl alcohol using DCC/DMAP.

  • Acyl chloride route : Converting the acid to its chloride (SOCl₂), followed by reaction with benzyl alcohol.

Protocol from (Adapted):

  • Acid Chloride Formation :

    • 5-Carboxypyrimidine derivative + SOCl₂ (1:2–5 molar ratio).

    • Catalyst: DMF (0.5–1 mol%).

    • Reflux for 4 hours.

  • Benzylation :

    • Dissolve acyl chloride in dichloromethane.

    • Add benzyl alcohol (1.1 eq) and AlCl₃ (1.05 eq) under vacuum (-0.05 to -0.08 MPa).

    • Stir at -20°C to -30°C for 2–4 hours.

  • Workup :

    • Wash with 5% NaHCO₃ and water.

    • Recrystallize from ethanol/water (3:2 v/v).

Yield : 91–95% (for analogous benzophenones).

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Pyrimidine-5-carboxylic acid synthesis via cross-coupling.

  • Chlorination at position 2 using SOCl₂.

  • Trifluoromethylation at position 4 via CuCF₃ displacement.

  • Benzyl esterification via acyl chloride.

Advantages :

  • High modularity.

  • Amenable to scale-up.

Disadvantages :

  • Multiple purification steps.

  • Low yields in trifluoromethylation (≤50%).

Route 2: One-Pot Tandem Reactions

A hypothetical route combining ring formation and substitution:

  • Cyclocondensation of chlorotrifluoromethylacetamide with benzyl malonate.

  • In situ esterification using benzyl bromide.

Hypothetical Reaction :

ClCF3C(=O)NH2+CH2(COOBn)2BaseTarget Compound\text{ClCF}3\text{C(=O)NH}2 + \text{CH}2(\text{COOBn})2 \xrightarrow{\text{Base}} \text{Target Compound}

Challenges :

  • Regiochemical control.

  • Competing side reactions.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps42 (hypothetical)
Overall Yield (Est.)30–40%<20%
Purification ComplexityHighModerate
ScalabilityModerateLow

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Synthesis
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics enable it to interact with biological targets, making it a candidate for further drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

Neuroprotective and Anti-neuroinflammatory Agents
Recent studies have explored the potential of triazole-pyrimidine hybrids, including derivatives of this compound, as neuroprotective agents. These compounds have demonstrated promising activity in reducing neuroinflammation and protecting neuronal cells from apoptosis, suggesting their utility in treating neurodegenerative diseases.

Structure-Activity Relationship Studies
Research on the structure-activity relationships (SAR) of pyrimidine derivatives has indicated that modifications to the benzyl ester and trifluoromethyl groups can enhance biological activity. For instance, compounds exhibiting potent inhibition of specific enzymes related to inflammation have been synthesized and characterized, showcasing the versatility of this compound as a scaffold for drug discovery .

Agrochemical Applications

Pesticide Development
The compound is also recognized for its applications in agrochemicals, particularly as a component in pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemical formulations, contributing to improved efficacy against pests. More than 20 new agrochemicals containing trifluoromethylpyrimidine derivatives have been developed and granted ISO common names, reflecting their commercial viability.

Crop Protection Mechanisms
As part of pesticide formulations, this compound can be utilized to protect crops from various pests through mechanisms such as inhibition of key metabolic pathways in target organisms. This application underscores its importance in sustainable agriculture practices aimed at reducing chemical use while maintaining crop yields.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-(trifluoromethyl)pyrimidineLacks benzyl ester groupMore reactive due to unprotected carboxylic acid
Benzyl 4-(trifluoromethyl)pyrimidine-5-carboxylateDifferent position of trifluoromethyl substitutionVarying biological activity profile
Benzyl 2-amino-4-(trifluoromethyl)pyrimidineContains an amino group instead of chloroPotentially different pharmacological properties

This table illustrates how the specific combination of functional groups in this compound may confer unique properties that are not present in its analogs.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

  • Neuroprotective Activity Assessment
    • A series of novel triazole-pyrimidine-based compounds were synthesized, showing significant neuroprotective effects by reducing markers of apoptosis in human neuronal cells. This indicates the potential use of these compounds in therapeutic applications for neurodegenerative diseases.
  • Agrochemical Efficacy Trials
    • Field trials demonstrated that formulations containing trifluoromethylpyrimidines effectively reduced pest populations while maintaining crop health. These results support their integration into modern agricultural practices aimed at enhancing food security and sustainability.

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and Analogs

Compound Name CAS Number Ester Group Substituents (Position) Molecular Weight (g/mol) Key Hazards/Notes
This compound (Target) 175137-29-8 Benzyl 2-Cl, 4-CF₃ 316.66 No specific hazards listed; >97% purity
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate 175137-27-6 Methyl 2-Cl, 4-CF₃ 240.57 Lower lipophilicity; potential for easier hydrolysis
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate 187035-79-6 Ethyl 2-Cl, 4-CF₃ 254.59 H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled)
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate 175137-31-2 Cyclopropylmethyl 2-Cl, 4-CF₃ ~280.63 (calculated) 97% purity; steric effects may influence reactivity
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate 154934-97-1 Ethyl 2-OH, 4-CF₃ 236.15 Hydroxy group increases polarity; potential for hydrogen bonding
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate 113271-89-9 Ethyl 2-Cl, 4-Ph ~262.67 (calculated) Electron-donating phenyl group alters electronic properties

Key Findings from Structural Comparisons

Ester Group Influence

  • Benzyl vs. Methyl/Ethyl Esters: The benzyl ester’s bulkiness may reduce reaction rates in nucleophilic substitutions compared to smaller esters like methyl or ethyl. Benzyl esters are also cleavable via hydrogenolysis, whereas methyl/ethyl esters require acidic/basic hydrolysis .
  • Ethyl Ester Hazards : Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate exhibits acute toxicity (H302+H312+H332), necessitating stringent handling protocols .

Substituent Effects

  • Trifluoromethyl vs. Phenyl : The trifluoromethyl group (electron-withdrawing) enhances electrophilicity at position 2, favoring nucleophilic substitution. In contrast, the phenyl group (electron-donating) in Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate may redirect reactivity .
  • Chloro vs. Hydroxy : Replacing chlorine with a hydroxy group (as in Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) increases solubility but reduces leaving-group ability, limiting substitution reactions .

Biological Activity

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Profile

  • Molecular Formula : C13H8ClF3N2O2
  • Molecular Weight : 316.66 g/mol
  • CAS Number : 175137-29-8

The compound features a pyrimidine ring substituted with a chloro group and a trifluoromethyl group, along with a benzyl ester at the carboxylic acid position. These structural attributes contribute to its unique biological properties.

Antiviral Activity

Research indicates that pyrimidine derivatives can exhibit antiviral effects by inhibiting viral replication and interfering with viral enzyme functions. Specifically, this compound has shown potential in targeting viral polymerases, which are crucial for viral RNA synthesis.

Anticancer Properties

Studies have demonstrated that this compound may induce apoptosis in cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in significant increases in the levels of caspase-3 and Bax, suggesting a potent anticancer effect .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains, indicating its potential use in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds highlights how variations in substituents affect activity:

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundChloro and trifluoromethyl substitutionsBenzyl ester enhances lipophilicityAnticancer, antiviral
2-Chloro-4-(trifluoromethyl)pyrimidineLacks benzyl ester groupMore reactive due to unprotected carboxylic acidLimited biological activity
Benzyl 4-(trifluoromethyl)pyrimidine-5-carboxylateDifferent position of trifluoromethyl substitutionVarying biological activity profileModerate activity against specific targets

This table illustrates how the presence of specific functional groups can modulate the compound's effectiveness against various biological targets.

Case Studies

  • Anticancer Activity in HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on HepG2 liver cancer cells.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective induction of apoptosis through modulation of apoptotic proteins .
  • Antiviral Mechanism Exploration :
    • Objective : To investigate the antiviral potential against specific RNA viruses.
    • Results : Preliminary results suggest that the compound inhibits viral polymerase activity, leading to reduced viral replication rates in vitro.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities across different cell lines and pathogens.
  • Detailed mechanistic studies to elucidate the pathways involved in its anticancer and antiviral effects.
  • Optimization of the chemical structure to enhance potency and selectivity for therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. A precursor like ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) can undergo benzyl esterification via transesterification using benzyl alcohol and a catalyst like H2SO4 or enzymatic methods. Critical parameters include:

  • Temperature control : Maintain 60-80°C to avoid side reactions (e.g., decomposition of the trifluoromethyl group).
  • Solvent selection : Use anhydrous toluene or DMF to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate, 3:1) ensures >95% purity. Monitor intermediates using TLC and confirm final structure via 19F NMR to verify CF3 integrity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1H NMR detects benzyl protons (δ 5.3–5.5 ppm), while 13C NMR confirms the ester carbonyl (δ 165–170 ppm). 19F NMR identifies the CF3 group (δ -60 to -65 ppm).
  • X-ray crystallography : Use SHELX for refinement. For disordered CF3 groups, apply PART and ISOR restraints. Validate with R1 < 5% and check residual electron density (<0.3 eÅ⁻³) .
  • Contradiction resolution : If NMR shows unexpected peaks, perform HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities (e.g., hydrolyzed carboxylic acid) .

Advanced Research Questions

Q. What is the impact of chloro and trifluoromethyl substituents on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and CF3 groups deactivate the pyrimidine ring, slowing oxidative addition in Pd-catalyzed reactions. Mitigation strategies include:

  • Catalyst optimization : Use Pd(OAc)2 with XPhos (2 mol%) and elevate temperature to 100°C.
  • Coupling partners : Employ electron-rich aryl boronic acids (1.5 equivalents) to enhance reactivity.
  • Monitoring : Track reaction progress via LC-MS. Post-reaction, purify using preparative HPLC (0.1% TFA modifier) to isolate coupled products .

Q. How do storage conditions influence the stability of this compound, and what degradation pathways are observed?

Methodological Answer:

  • Instability triggers : Hydrolysis of the benzyl ester occurs under acidic (pH < 3) or basic (pH > 9) conditions. Light exposure accelerates decomposition.
  • Storage : Store at -20°C under argon with molecular sieves.
  • Degradation analysis : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). LC-MS identifies the primary degradation product as 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (m/z 229.1) .

Q. What computational methods complement experimental data in analyzing the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The CF3 group exhibits strong electron-withdrawing effects (-0.45 eV), directing electrophilic attacks to the C5 position.
  • Docking studies : For medicinal applications, simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with IC50 assays .

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